tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

LSD1 inhibitor Epigenetics Enantioselectivity

tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1354973-34-4) is an enantiopure, conformationally constrained bicyclic β-amino acid building block featuring a bridged 7-azabicyclo[2.2.1]heptane core with a Boc-protected bridgehead nitrogen and a free exo-oriented (2S)-amino group. This scaffold is a rigidified analog of the epibatidine alkaloid framework and has been implicated as a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B12326644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(C2)N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7?,8-,9?/m0/s1
InChIKeyJRZFZVWZIJNIEQ-MGURRDGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: tert-Butyl (2S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1354973-34-4) for CNS and Epigenetic Drug Discovery


tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1354973-34-4) is an enantiopure, conformationally constrained bicyclic β-amino acid building block featuring a bridged 7-azabicyclo[2.2.1]heptane core with a Boc-protected bridgehead nitrogen and a free exo-oriented (2S)-amino group [1]. This scaffold is a rigidified analog of the epibatidine alkaloid framework and has been implicated as a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) [2]. The compound serves as a key chiral intermediate in the synthesis of LSD1 inhibitors (e.g., patent US20230399332) and conformationally constrained peptidomimetics [3][4].

Why Racemic or Achiral 7-Azabicyclo[2.2.1]heptane Building Blocks Cannot Substitute tert-Butyl (2S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carboxylate


The (2S) absolute configuration of the exo-amine is critical for downstream biological activity in specific target classes; for example, in LSD1 inhibitors, the (1S,2S,4R) diastereomer (derived from this building block) achieves an IC50 of 1 nM, while analogous scaffolds with altered amine geometry or stereochemistry exhibit markedly different (often >10-fold reduced) potency [1]. The 7-azabicyclo[2.2.1]heptane core imposes a rigid exo/endo geometry that restricts the amine vector orientation—an architectural feature that cannot be replicated by flexible piperidine or pyrrolidine analogs, directly impacting subtype selectivity at σ2 receptors versus σ1 and at α4β2 versus α7 nAChRs [2][3].

Head-to-Head Quantitative Differentiation Evidence for tert-Butyl (2S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carboxylate


Enantiopure (2S)-Amine Confers ~11-Fold Superior LSD1 Inhibitory Potency over 3-Aminocyclopentyl Analog in an Imidazopyrazine Series

In the imidazo[1,2-a]pyrazine series disclosed in patent US20230399332, the compound incorporating the (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane fragment (Compound 27, derived from the (2S)-amine building block) exhibited an LSD1 IC50 of 1 nM [1]. In the same assay, the 3-aminocyclopentyl analog (Compound 15) yielded an IC50 of 11 nM, and the 3-aminopiperidine analog (Compound 17) showed an IC50 of 6.30 nM [1]. This represents an approximately 11-fold and 6.3-fold potency advantage, respectively, for the 7-azabicyclo[2.2.1]heptane-constrained (2S)-amine.

LSD1 inhibitor Epigenetics Enantioselectivity

7-Azabicyclo[2.2.1]heptane Scaffold Delivers Superior σ2 Subtype Selectivity over Pyrrolidine Analogs via Conformational Restriction

A systematic study by Matera et al. (2012) demonstrated that N-arylalkyl-7-azabicyclo[2.2.1]heptanes (7-azanorbornanes) exhibit greater σ2 receptor binding affinity and subtype selectivity compared to analogously N-substituted pyrrolidines [1]. The enhanced σ2 selectivity was attributed directly to the steric bulk and conformational restriction imposed by the bridged bicyclic framework around the bridgehead nitrogen, a feature absent in monocyclic pyrrolidine controls [1]. While this study did not directly test the (2S)-amino-Boc derivative, the scaffold advantage is a class-level property of the 7-azabicyclo[2.2.1]heptane core present in this building block.

Sigma-2 receptor Subtype selectivity Conformational restriction

Bridged Bicyclic Core Enables α4β2 nAChR Binding in the Subnanomolar Range Not Achievable with Monocyclic Amine Scaffolds

Cheng et al. (2002) reported that N-arylalkyl-7-azabicyclo[2.2.1]heptane derivatives achieve Ki values as low as 98 nM at α4β2 nAChRs (compound 5b, N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane), with the chloro analog (5a) showing Ki = 245 nM [1]. Subsequent elaboration of the 7-azabicyclo[2.2.1]heptane scaffold with heterocyclic substituents has yielded compounds with subnanomolar α4β2 affinity (Ki = 0.20–0.50 nM) [2]. In contrast, monocyclic pyrrolidine or piperidine analogs lacking the bridged constraint typically exhibit 10- to 100-fold weaker nAChR binding under comparable assay conditions [1].

Nicotinic acetylcholine receptor α4β2 nAChR Conformational constraint

Enantiopure (2S)-Configuration is Essential: Racemic or (2R)-Amine Epimers Yield Divergent Biological Outcomes

The patent literature on exo-2-amino-7-azabicyclo[2.2.1]heptane derivatives (e.g., WO2004074292 and JP2006518367) explicitly distinguishes between the (2R) and (2S) enantiomers, assigning them to distinct biological profiles in α7 nAChR modulation [1]. While the enantiomers of epibatidine-related 7-azabicyclo[2.2.1]heptane derivatives show negligible enantioselectivity at α4β2 and α7 nAChRs in some contexts [2], the LSD1 inhibitor series demonstrates that the (2S)-configured building block provides a specific spatial orientation of the amine that is critical for target engagement [3]. Procurement of the racemic mixture or the incorrect (2R)-enantiomer would introduce stereochemical ambiguity into SAR studies and potentially abolish target potency.

Stereochemistry Enantiopurity Structure-activity relationship

Priority Application Scenarios for tert-Butyl (2S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carboxylate Based on Quantitative Evidence


LSD1 Inhibitor Lead Optimization for Oncology Indications

Medicinal chemistry teams developing LSD1-targeted cancer therapeutics should incorporate this (2S)-amine building block as the key chiral amine fragment. Empirical data from US20230399332 demonstrate that the (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane moiety yields an IC50 of 1 nM, outperforming 3-aminocyclopentyl (IC50 11 nM) and 3-aminopiperidine (IC50 6.30 nM) analogs by 6- to 11-fold in the same imidazopyrazine chemotype [1]. This potency advantage directly translates to lower required dosing and potentially improved therapeutic indices in preclinical oncology models.

Selective Sigma-2 (σ2) Receptor Ligand Design for Neurodegenerative Disease

For programs targeting σ2 receptors implicated in Alzheimer's disease and other neurodegenerative conditions, the 7-azabicyclo[2.2.1]heptane scaffold—as present in this building block—provides superior σ2 subtype selectivity versus pyrrolidine-based controls [2]. The free (2S)-amine handle allows for direct N-functionalization with arylalkyl or heterocyclic substituents to further tune selectivity and affinity. Researchers can avoid the synthetic burden of constructing the bridged bicycle de novo by procuring this pre-formed, enantiopure intermediate.

Conformationally Constrained Peptidomimetic Synthesis via Ugi Multicomponent Reactions

The 7-azabicyclo[2.2.1]heptane-2-amino framework serves as a rigid β-amino acid surrogate in intramolecular Ugi reactions, yielding polyfunctionalized azabicyclic peptidomimetics with defined three-dimensional architectures [3]. The Boc protecting group on the bridgehead nitrogen enables orthogonal deprotection strategies, while the (2S) stereochemistry ensures consistent, predictable conformational output in the resulting macrocyclic or fused-ring products. This application is supported by the established use of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives in peptidomimetic chemistry [3][4].

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Probe Development

The 7-azabicyclo[2.2.1]heptane core is a validated pharmacophore for achieving high-affinity binding at α4β2 and α7 nAChR subtypes, with lead compounds reaching subnanomolar Ki values [5]. This (2S)-2-amino building block can be directly elaborated—via reductive amination, amide coupling, or Buchwald-Hartwig cross-coupling at the free amine—to generate focused libraries of nAChR ligands. The exo orientation of the 2-amino group mimics the geometry found in epibatidine and related potent nAChR agonists, making it a preferred starting material over endo-configured or non-bicyclic alternatives [5][6].

Quote Request

Request a Quote for tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.